![molecular formula C20H23NO2 B1530363 (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate CAS No. 898547-79-0](/img/structure/B1530363.png)
(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate
Overview
Description
(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate, also known as MBTPC, is a novel compound with a broad range of potential applications in the areas of medicine, biochemistry, and pharmacology. MBTPC is a carboxylate ester and a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. It has also been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins, a class of hormone-like compounds that are involved in many physiological processes.
Scientific Research Applications
Antioxidant Activity
Pyrrolidine derivatives have been shown to possess significant antioxidant properties, which can help in protecting cells from oxidative stress and damage caused by free radicals .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .
Antibacterial and Antifungal Activities
Some pyrrolidine derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
There is evidence to suggest that certain pyrrolidine alkaloids may have anticancer properties, offering a possible avenue for cancer treatment research .
Anti-hyperglycemic Activity
Research has indicated that pyrrolidine derivatives could have anti-hyperglycemic effects, which might be useful in managing diabetes .
Neuropharmacological Activities
These compounds have shown promise in various neuropharmacological applications, including potential treatments for neurological disorders .
Enzyme Inhibition
Pyrrolidine derivatives have diverse enzyme inhibitory effects, which could be important in the development of drugs targeting specific enzymes .
properties
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPTMMHPMAUSD-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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